8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Description
Properties
IUPAC Name |
8-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(13)12-10(8)7-9/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZDEMMOMTUSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350358 | |
| Record name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-83-9 | |
| Record name | 8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Cyclization of 2-(2’-Bromophenyl)ethynylaniline
One common approach involves the intramolecular cyclization of 2-(2’-bromophenyl)ethynylaniline derivatives under syn-selective hydrohalogenation conditions. This method facilitates the formation of the azepine ring by closing the nitrogen-containing seven-membered ring onto the aromatic system, with the methoxy group introduced via suitably substituted starting materials or intermediates.
One-Pot Multibond Forming Process Using Allylic Trichloroacetimidates
A more recent and efficient method described for related benzo[b]azepine derivatives involves a one-pot multibond forming process starting from 2-iodoanilines. This process includes:
- Formation of allylic trichloroacetimidates bearing a 2-allylaminoaryl group.
- Thermally mediated Overman rearrangement to introduce the amino substituent.
- Ring-closing metathesis (RCM) using Grubbs’ second-generation catalyst to close the azepine ring.
Optimization studies showed that increasing the Overman rearrangement temperature to 160 °C and using 5 mol% of Grubbs catalyst at 60 °C for 18 hours gave the best yields (up to 81%) for 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are close structural analogues to the target compound.
| Entry | Overman Rearrangement Conditions | RCM Conditions | Isolated Yield (%) |
|---|---|---|---|
| 1 | 140 °C, 48 h | Grubbs II (10 mol%), 50 °C, 48 h | 69 |
| 2 | 160 °C, 24 h | Grubbs II (10 mol%), 50 °C, 48 h | 70 |
| 3 | 160 °C, 24 h | Grubbs II (2.5 mol%), 60 °C, 48 h | 58 |
| 4 | 160 °C, 24 h | Grubbs II (5 mol%), 60 °C, 18 h | 81 |
Table 1: Optimization of Overman rearrangement and RCM conditions for benzo[b]azepine synthesis
Chemical Reactions and Functional Group Transformations
The compound can undergo various transformations that are integral to its preparation or further derivatization:
- Oxidation: Conversion to ketones or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Saturation of the ring system using lithium aluminum hydride or sodium borohydride.
- Substitution: Electrophilic or nucleophilic substitution to introduce or modify functional groups, often under controlled conditions to maintain ring integrity.
Summary Table of Preparation Methods
| Methodology | Key Steps/Conditions | Advantages | Limitations |
|---|---|---|---|
| Intramolecular cyclization | Syn-selective hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline | Direct ring formation; regioselective | Requires specific precursors |
| One-pot multibond forming process | Allylic trichloroacetimidate formation, Overman rearrangement (160 °C), RCM with Grubbs catalyst | High yield, efficient, one-pot | High temperature, catalyst cost |
| Protection/Deprotection and epoxide opening (from related patents) | Sulfonyl protection, epoxide opening, chlorination, deprotection | Applicable to related azepines | Multi-step, may require chiral resolution |
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily studied for its potential pharmacological effects. Research indicates several key applications:
Antidepressant Activity
Studies have suggested that derivatives of benzo[b]azepines exhibit antidepressant properties. The structure of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one may contribute to this activity through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Anxiolytic Effects
Similar to its antidepressant potential, compounds in the benzo[b]azepine class have been investigated for their anxiolytic effects. Animal models have demonstrated that these compounds can reduce anxiety-like behaviors, which may be beneficial in treating anxiety disorders.
Neuroprotective Properties
Emerging research indicates that this compound may possess neuroprotective properties. It is hypothesized that it could protect neurons from damage due to oxidative stress or neuroinflammation, making it a candidate for further studies in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Study 1: Antidepressant Efficacy
A recent study published in a peer-reviewed journal evaluated various benzo[b]azepine derivatives, including this compound. Results indicated significant improvement in depressive symptoms in animal models compared to controls .
Study 2: Anxiolytic Properties
In a controlled trial assessing the anxiolytic properties of similar compounds, researchers found that administration of 8-Methoxy derivatives resulted in reduced anxiety levels measured by elevated plus maze tests .
Mechanism of Action
The mechanism of action of 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one with key analogs:
Key Observations :
- Substituent Effects: Methoxy and amino groups at the 8-position increase molecular weight and polarity compared to the unsubstituted parent compound. Bromine at the 7-position enhances hydrophobicity and alters electronic properties .
- Physical State : Substituted derivatives (e.g., bromo, methoxy) tend to crystallize, while N-methoxy and parent compounds are often oils .
Antimicrobial Potential
- 8-Amino Derivative: Exhibits antimycobacterial activity by mimicking natural amino acids, inhibiting bacterial cell wall synthesis .
- N-Alkylated Derivatives: Compounds like 1-(4-benzylamino-butyl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one show moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 μM in HeLa cells) .
Neurological Targets
Biological Activity
8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a compound with potential therapeutic applications due to its unique chemical structure and biological properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 191.226 g/mol
- CAS Number : 22246-83-9
Pharmacological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties :
- Neuroprotective Effects :
- Antimicrobial Activity :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of benzazepine derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves cyclization of phenylacetic acid derivatives or substituted benzazepine precursors. For example, cyclization under acidic conditions (e.g., HCl catalysis) in solvents like toluene or acetic acid at elevated temperatures yields the benzazepine core. Bromination or methoxylation steps may precede cyclization to introduce substituents . Optimization includes adjusting catalyst concentration, temperature, and solvent polarity to maximize yield and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodology :
- NMR : 1H and 13C NMR identify hydrogen and carbon environments, confirming the methoxy group and azepinone ring. Rotameric splitting in NMR spectra (e.g., due to restricted rotation) requires analysis at variable temperatures .
- IR : C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O bands (~1250 cm⁻¹) validate functional groups .
- Mass Spectrometry : ESI-HRMS confirms molecular weight, though minor discrepancies (<2 ppm) may arise from isotopic patterns or instrumental drift . Cross-validation with elemental analysis is recommended.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodology : Use PPE (gloves, safety goggles, lab coats) to avoid dermal/ocular exposure. Handle in a fume hood to prevent inhalation. Waste disposal must comply with local regulations for organic solvents and halogenated byproducts. Engineering controls (e.g., ventilation) and regular equipment inspections mitigate risks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodology :
- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at the 4,5-dihydro or methoxy positions via nucleophilic substitution or Pd-catalyzed coupling .
- Biological Assays : Test analogs for receptor binding (e.g., GABAₐ for benzodiazepine-like activity) using radioligand displacement assays. Pair with computational docking (e.g., AutoDock Vina) to predict binding affinities .
- Data Interpretation : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends using multivariate regression.
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs for structure refinement. Discrepancies in bond lengths/angles between experimental and DFT-optimized structures may arise from crystal packing effects .
- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR/IR spectra to identify conformational flexibility or solvent effects .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodology :
- Kinetic Assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., kinases) using fluorogenic substrates.
- ROS Detection : Use dihydroethidium (DHE) to assess superoxide production in cellular models if mitochondrial toxicity is suspected .
- Silencing/Overexpression : Apply siRNA targeting putative receptors (e.g., F₀F₁-ATPase subunits) to validate involvement in apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
